N-{2-[(2-Ethylhexyl)oxy]propyl}formamide
Description
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide is an organic compound featuring a formamide group (-NHCHO) attached to a propyl chain substituted with a 2-ethylhexyloxy group.
Properties
CAS No. |
111784-92-0 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-[2-(2-ethylhexoxy)propyl]formamide |
InChI |
InChI=1S/C12H25NO2/c1-4-6-7-12(5-2)9-15-11(3)8-13-10-14/h10-12H,4-9H2,1-3H3,(H,13,14) |
InChI Key |
LEZNMRYFBFTJBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(C)CNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Ethylhexyl)oxy]propyl}formamide typically involves the reaction of 2-ethylhexanol with 3-chloropropylamine to form 3-(2-ethylhexyloxy)propylamine. This intermediate is then reacted with formic acid or a formylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted ethers.
Scientific Research Applications
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2-[(2-Ethylhexyl)oxy]propyl}formamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The ether and amide groups play crucial roles in these interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The ethylhexyloxy group in the target compound increases lipophilicity compared to simpler analogs like N-Methylformamide or DMF. This property may enhance membrane permeability and bioavailability in drug candidates . In contrast, N-[3-(Dimethylamino)propyl]formamide introduces a polar dimethylamino group, improving water solubility and enabling applications in aqueous reaction systems .
N-(2-Methoxy-2-methylpropyl)formamide demonstrates significant antiproliferative activity, suggesting that bulky substituents on the propyl chain enhance interactions with cellular targets (e.g., enzymes or receptors) .
Functional Group Diversity: Compounds like N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide incorporate chlorinated aromatic rings, which confer environmental persistence and pesticidal activity. This contrasts with the aliphatic ethylhexyl group in the target compound, which may reduce toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
